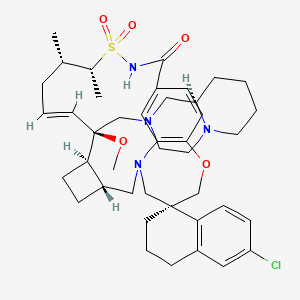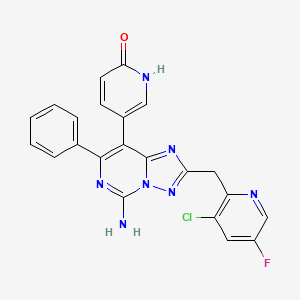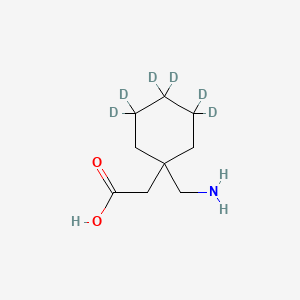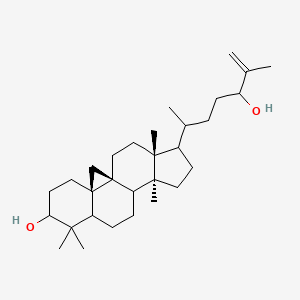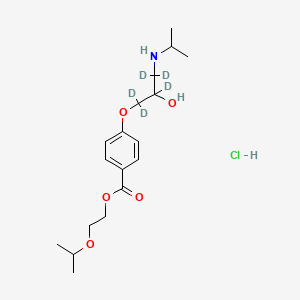
Salmeterol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salmeterol, as well as to develop and validate analytical methods for its detection and quantification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the catalytic hydrogenation of salmeterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the salmeterol molecule. The final product is then purified and characterized to confirm its deuterium content and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions: Salmeterol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Salmeterol-d4 is widely used in scientific research for various applications, including:
Analytical Method Development: It is used as an internal standard in mass spectrometry and other analytical techniques to develop and validate methods for detecting and quantifying salmeterol.
Pharmacokinetic Studies: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.
Drug Development: this compound is used in the development of new formulations and delivery methods for salmeterol, such as sustained-release formulations.
Biological Research: It is used to investigate the biological effects of salmeterol on various cell types and tissues.
Wirkmechanismus
Salmeterol-d4, like salmeterol, acts as a long-acting beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Salmeterol: The non-deuterated form of salmeterol.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.
Albuterol: A short-acting beta-2 adrenergic receptor agonist with a shorter duration of action compared to salmeterol.
Uniqueness of Salmeterol-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make it easier to distinguish this compound from other compounds in analytical studies, allowing for more accurate and precise measurements .
Eigenschaften
Molekularformel |
C25H37NO4 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChI-Schlüssel |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCOCCCCC1=CC=CC=C1)NC([2H])([2H])C(C2=CC(=C(C=C2)O)CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


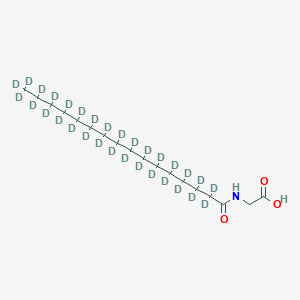

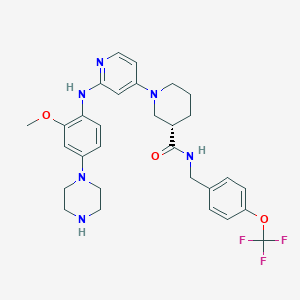

![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)

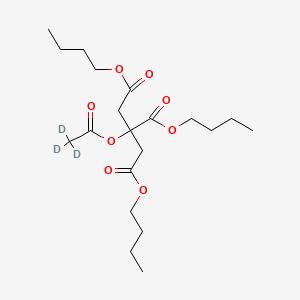
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
